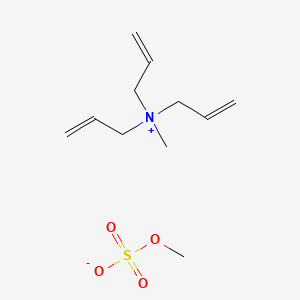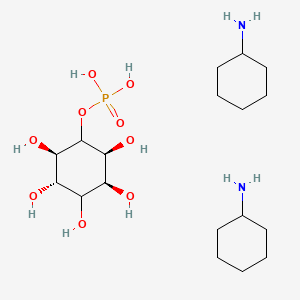![molecular formula C14H11ClFN3O4S B579535 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate CAS No. 16740-78-6](/img/structure/B579535.png)
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate, also known as FM1-43, is a fluorescent dye commonly used in scientific research. Its unique properties make it a valuable tool in various fields of study, including neuroscience, cell biology, and biochemistry.
作用机制
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate works by binding to the plasma membrane of cells and becoming incorporated into the lipid bilayer. The dye is taken up by endocytosis and transported to intracellular compartments, where it is released upon exocytosis. This process allows researchers to visualize and track the movement of cellular components in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cell viability and function, making it a safe and reliable tool for scientific research. However, high concentrations of the dye can cause membrane damage and affect cellular signaling pathways. It is important for researchers to carefully control the concentration and exposure time of this compound to avoid any potential adverse effects.
实验室实验的优点和局限性
One of the main advantages of 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate is its ability to selectively stain live cells and tissues, allowing researchers to study cellular processes in real-time. The dye is also relatively easy to use and can be applied to a wide range of experimental systems. However, this compound has some limitations, including its short fluorescence lifetime and limited photostability. These factors can impact the quality of imaging data and require careful experimental design to minimize their effects.
未来方向
There are many potential future directions for 2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate research, including the development of new imaging techniques and the optimization of existing protocols. Researchers may also explore the use of this compound in new experimental systems and investigate its potential as a therapeutic agent. Additionally, the development of new fluorescent dyes with improved properties may lead to the discovery of new biological mechanisms and facilitate breakthroughs in scientific research.
In conclusion, this compound is a valuable tool in scientific research, with a wide range of applications and potential future directions. Its unique properties make it a valuable tool for studying cellular processes and investigating the mechanisms of disease. However, careful experimental design and control are necessary to ensure accurate and reliable results.
合成方法
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate is synthesized through a reaction between 2-amino-3-methylbenzothiazole and p-fluoroaniline. The resulting product is then treated with perchloric acid to produce the final compound. The synthesis process is relatively simple and can be completed in a laboratory setting using standard equipment and reagents.
科学研究应用
2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate is widely used in scientific research as a fluorescent probe for imaging and tracking various cellular processes. Its ability to selectively stain live cells and tissues makes it a valuable tool for studying membrane trafficking, endocytosis, and exocytosis. This compound has also been used to investigate synaptic vesicle recycling in neurons and to monitor the uptake and release of neurotransmitters.
属性
IUPAC Name |
(4-fluorophenyl)-(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazene;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN3S.ClHO4/c1-18-12-4-2-3-5-13(12)19-14(18)17-16-11-8-6-10(15)7-9-11;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFISNZUZAEJCD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=C(C=C3)F.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Methylthiazolo[4,5-f]quinolin-2-amine](/img/structure/B579457.png)


![Disodium;5-[(2,6-dimethylphenyl)diazenyl]-6-oxido-7-sulfonaphthalene-2-sulfonate](/img/structure/B579462.png)
![Silane, [[(16beta,17alpha)-estra-1,3,5(10)-triene-3,16,17-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B579463.png)




![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579472.png)
![N-[(2R,3R,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,1-diethoxy-3,4-dimethoxybutan-2-yl]acetamide](/img/structure/B579473.png)
